molecular formula C8H19IOSi B035563 Tert-butyl(2-iodoethoxy)dimethylsilane CAS No. 101166-65-8

Tert-butyl(2-iodoethoxy)dimethylsilane

Cat. No.: B035563
CAS No.: 101166-65-8
M. Wt: 286.23 g/mol
InChI Key: CAAUZMMMFDVBFD-UHFFFAOYSA-N
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Description

Tert-butyl(2-iodoethoxy)dimethylsilane is an organosilicon compound with the molecular formula C8H19IOSi. It is a colorless to yellow liquid that is used primarily in organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl(2-iodoethoxy)dimethylsilane can be synthesized through the reaction of tert-butyl(2-hydroxyethoxy)dimethylsilane with iodine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-iodoethoxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted silanes.

    Oxidation Reactions: Products include silanols and siloxanes.

    Reduction Reactions: Products include reduced silanes.

Scientific Research Applications

Tert-butyl(2-iodoethoxy)dimethylsilane is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl(2-iodoethoxy)dimethylsilane involves its reactivity as a silicon-containing reagent. The compound can participate in various chemical reactions through the formation and cleavage of silicon-oxygen and silicon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(2-chloroethoxy)dimethylsilane
  • Tert-butyl(2-bromoethoxy)dimethylsilane
  • Tert-butyl(2-fluoroethoxy)dimethylsilane

Uniqueness

Tert-butyl(2-iodoethoxy)dimethylsilane is unique due to its iodine atom, which provides distinct reactivity compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in substitution and other chemical reactions .

Properties

IUPAC Name

tert-butyl-(2-iodoethoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19IOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAUZMMMFDVBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456329
Record name TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101166-65-8
Record name TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl(2-iodoethoxy)dimethylsilane
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Synthesis routes and methods I

Procedure details

Combine 2-(t-butyldimethylsilyloxy)ethyl bromide (116.2 g, 486 mmol), and sodium iodide (100 g, 663 mol) in acetone (350 mL) and dimethylformamide (25 mL). Heat to reflux. After 4 hours, cool, filter and evaporate in vacuo to give a residue. Distill the residue to give 2-(t-butyldimethylsilyloxy)ethyl iodide: bp; 60° C. at 0.5 mm Hg.
Quantity
116.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-iodoethanol (17.2 g; 100 mmol) and imidazole (8.17 g; 120 mmol) in dichloromethane (100 mL) was added tert-butyldimethylsilyl chloride (15.83 g; 105 mmol) at such a rate that the reaction temperature did not rise above 30° C. Upon complete addition the solution was left stirring for 17 h, then washed with water (2×50 mL) and brine (50 mL) and dried over MgSO4. Evaporation of the solvent afforded the target compound (28.0 g; 97.8 mmol; 98%) as a colourless liquid.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
15.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 2-iodoethanol (20 gm, 116 mmol) suspended in methylene chloride (500 mL) was added dimethylaminopyridine (100 mg) followed by diisopropylethylamine (30 mL, 174 mmol) and tert-butyldimethylsilyl chloride (19 gm, 128 mmol). The reaction was stirred overnight and the solvent was removed in vacuo and the residue was passed through a short column of silica gel and eluted with 95:5 methylene chloride: methanol. The desired fractions were combined and the solvent was removed in vacuo to give the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 2-iodoethanol (12.4 g, 72 mmol) and tert-butyldimethylsilyl chloride (11.94 g, 79 mmol) in chloroform (10 ml) was treated with imidazole (5.39 g, 79 mmol) which produced a white suspension. This was filtered and washed with chloroform. The filtrate was evaporated under reduced pressure to give the product as a colourless liquid (20.592 g, 100%).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
11.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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